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molecular formula C6H2ClF3N4 B1361201 6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 40971-95-7

6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1361201
M. Wt: 222.55 g/mol
InChI Key: IJESFQCCOFNOQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108944B2

Procedure details

A mixture of 3-chloro-6-hydrazinylpyridazine (3.3 g, 22.8 mmol) in TFA (60 mL) was heated to 85° C. for 18 h. The reaction mixture was cooled to room temperature and TFA was removed in vacuo. The residue was partitioned between DCM and saturated aqueous sodium bicarbonate and the organic layer was washed with a saturated solution of sodium bicarbonate (3×), dried over sodium sulfate, and evaporated to dryness to afford 2.8 g of 6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine as a beige solid. 1H NMR (300 MHz, DMSO-d6) δ 8.72 (d, 1H), 7.78 (d, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:8][NH2:9])=[CH:6][CH:7]=1.[C:10](O)([C:12]([F:15])([F:14])[F:13])=O>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[N:4]([C:10]([C:12]([F:15])([F:14])[F:13])=[N:9][N:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)NN
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
TFA was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and saturated aqueous sodium bicarbonate
WASH
Type
WASH
Details
the organic layer was washed with a saturated solution of sodium bicarbonate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C(=NN2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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